molecular formula C12H19NOS B1464266 (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol CAS No. 864410-31-1

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Cat. No. B1464266
CAS RN: 864410-31-1
M. Wt: 225.35 g/mol
InChI Key: YAVAYSSMCMOASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol, also known as MTMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol has been used in several scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs). GPCRs are involved in many physiological processes and are targets for drug development. (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol has been shown to have a high affinity for certain GPCRs, making it a promising candidate for drug discovery.

Mechanism Of Action

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol acts as a positive allosteric modulator of GPCRs, meaning it enhances the activity of the receptor in response to the binding of an agonist. This mechanism of action has been demonstrated in several studies, including those involving the dopamine D2 receptor and the cannabinoid CB1 receptor.
Biochemical and Physiological Effects:
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol has been shown to have various biochemical and physiological effects, depending on the specific GPCR it interacts with. For example, (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol has been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. Additionally, (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol has been shown to have analgesic effects in animal models, suggesting its potential use as a pain medication.

Advantages And Limitations For Lab Experiments

One advantage of using (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol in lab experiments is its high affinity for certain GPCRs, which can make it a valuable tool for studying the function of these receptors. However, a limitation of using (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol is that its effects may be specific to certain GPCRs and may not be generalizable to other receptors or physiological systems.

Future Directions

There are several potential future directions for research involving (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol. One area of interest is the development of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol-based drugs for the treatment of neurological disorders such as Parkinson's disease. Another area of interest is the study of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol's effects on other GPCRs and physiological systems, which may provide insight into new drug targets and mechanisms of action. Additionally, further research is needed to fully understand the limitations and potential applications of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol in lab experiments and drug development.

properties

IUPAC Name

[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10-4-6-15-12(10)8-13-5-2-3-11(7-13)9-14/h4,6,11,14H,2-3,5,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAVAYSSMCMOASS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.